![molecular formula C17H18N2O4 B2961351 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-80-5](/img/structure/B2961351.png)
1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (1-AP) is a novel organic compound that has been used in a variety of scientific research applications. It is a derivative of the class of compounds known as pyridinecarboxamides and has been synthesized using a variety of methods. 1-AP has a wide range of biochemical and physiological effects that make it a useful tool in the laboratory.
Scientific Research Applications
Modulation of Metal-Bound Water
Research has explored the modulation of metal-bound water in relation to Co(III) complexes, providing insights into the role of cysteine oxidation in enzymes like Co-nitrile hydratase. This study used ligands with carboxamide and thiolate groups, indicating the importance of these functional groups in biological systems, which can be related to compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Tyler et al., 2003).
Intermolecular Interactions in Crystal Chemistry
The synthesis and crystal chemistry of compounds related to pyridine-2,6-dicarboxylic acid bisphenylamide, which shares structural similarities with the compound , have been analyzed. This research is essential for understanding the intermolecular interactions and crystal packing of such compounds (Malone et al., 1997).
Dehydrogenative Annulation in Synthesis
The synthesis of N-heterocycles, including pyrrolidine and tetrahydropyridine derivatives via electrochemical dehydrogenative annulation of N-allyl amides, is another area of research. This method, involving organic redox catalysts, demonstrates the potential of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in the synthesis of complex cyclic structures (Wu et al., 2018).
Functionalized N-Heterocyclic Carbene Complexes
Research on palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands offers insights into the chemistry of complexes, which might be relevant to understanding the behavior and applications of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in various reactions (Danopoulos et al., 2007).
Synthesis of Bicyclohexanone Derivatives
The conversion of N-allylynamides into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, using gold-catalyzed oxidative cyclopropanation, illustrates the potential for diverse organic synthesis applications of compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Wang et al., 2013).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-7-19-8-5-6-15(17(19)21)16(20)18-12-9-13(22-2)11-14(10-12)23-3/h4-6,8-11H,1,7H2,2-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURCHBMXDARQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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